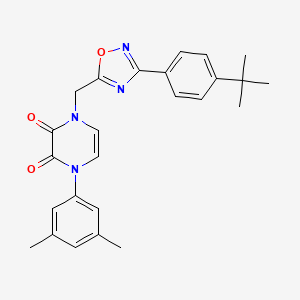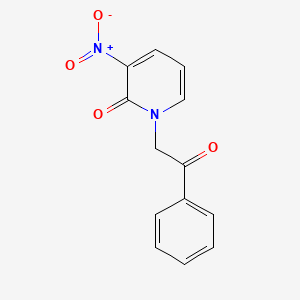
1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a complex organic molecule that contains several functional groups and structural elements. These include a methoxyphenyl group, a cyclopentyl group, a tetrahydropyran ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the tetrahydropyran ring and the cyclopentyl group would likely contribute to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the urea group might participate in acid-base reactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Anion Tuning
One scientific research application of urea derivatives involves the study of hydrogel formation through anion tuning. Specifically, urea compounds have been shown to form hydrogels in acidic conditions, where the gel's morphology and rheology can be adjusted by varying the anion identity. This provides a method for manipulating the gels' physical properties for potential use in various applications, including drug delivery and tissue engineering. The study by Lloyd and Steed (2011) demonstrates how the elastic storage modulus of gels can be modulated based on the acid used for protonation, indicating the tunability of these materials for specific needs (Lloyd & Steed, 2011).
Chemical Synthesis and Structural Analysis
Research into the structural analysis of chemical compounds containing methoxyphenyl groups has revealed insights into their molecular configuration and potential applications in synthesis and material science. For instance, the crystal structure determination of certain compounds provides foundational knowledge for understanding their physical and chemical behavior. Wang et al. (2005) conducted an X-ray crystal structure analysis, revealing that all atoms of the pyran ring in their studied compound are coplanar, differing from similar compounds and suggesting implications for material properties and synthesis strategies (Wang et al., 2005).
Organic Synthesis and Pharmaceutical Applications
Another application area involves the synthesis of p-aminobenzoic acid diamides based on methoxyphenyl tetrahydro-2H-pyran derivatives. These synthetic pathways contribute to the development of novel organic compounds with potential pharmaceutical applications. Agekyan and Mkryan (2015) demonstrated a methodology for producing diamides, which could lead to new drug molecules or materials with unique biological activities (Agekyan & Mkryan, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-17-6-4-15(5-7-17)19(10-2-3-11-19)14-20-18(22)21-16-8-12-24-13-9-16/h4-7,16H,2-3,8-14H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBHJRMIHUOLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)
